2-{[(3-nitrophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
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Overview
Description
2-{[(3-nitrophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole is a complex organic compound with a unique structure that includes a nitrophenyl group, a sulfanyl linkage, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-nitrophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Phenylethenyl Group: The phenylethenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Attachment of the Nitrophenylmethylsulfanyl Group: This step involves the nucleophilic substitution of a nitrophenylmethyl halide with a thiol to form the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The phenylethenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its antimicrobial, anticancer, and anti-inflammatory properties due to the presence of the oxadiazole ring, which is known for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, offering versatility in creating new compounds with desired properties.
Mechanism of Action
The mechanism of action of 2-{[(3-nitrophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole depends on its application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can form hydrogen bonds with biological macromolecules.
Materials Science: In electronic applications, the compound’s conjugated system can facilitate charge transport, while the nitrophenyl and oxadiazole groups can influence the material’s electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-{[(4-nitrophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole: Similar structure but with the nitro group in the para position.
2-{[(3-nitrophenyl)methyl]sulfanyl}-5-[(E)-2-(4-methylphenyl)ethenyl]-1,3,4-oxadiazole: Similar structure but with a methyl group on the phenylethenyl moiety.
2-{[(3-nitrophenyl)methyl]sulfanyl}-5-[(E)-2-(4-chlorophenyl)ethenyl]-1,3,4-oxadiazole: Similar structure but with a chlorine atom on the phenylethenyl moiety.
Uniqueness
The unique combination of the nitrophenyl, sulfanyl, and oxadiazole groups in 2-{[(3-nitrophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry and materials science.
Properties
IUPAC Name |
2-[(3-nitrophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-20(22)15-8-4-7-14(11-15)12-24-17-19-18-16(23-17)10-9-13-5-2-1-3-6-13/h1-11H,12H2/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXIDLCNKLOUOR-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(O2)SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C(O2)SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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